Cas no 83509-88-0 ((S)-3-(Cbz-amino)butanoic Acid)

(S)-3-(Cbz-amino)butanoic Acid structure
83509-88-0 structure
Nombre del producto:(S)-3-(Cbz-amino)butanoic Acid
Número CAS:83509-88-0
MF:C12H15NO4
Megavatios:237.251803636551
MDL:MFCD08277048
CID:708890
PubChem ID:11042754

(S)-3-(Cbz-amino)butanoic Acid Propiedades químicas y físicas

Nombre e identificación

    • (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid
    • (3S)-3-(phenylmethoxycarbonylamino)butanoic acid
    • Butanoic acid,3-[[(phenylmethoxy)carbonyl]amino]-, (3S)-
    • Z-Β-HOMOALA-OH
    • (3S)-3-[[(Phenylmethoxy)carbonyl]amino]butanoic acid (ACI)
    • Butanoic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, (S)- (ZCI)
    • (S)-3-(((Benzyloxy)carbonyl)amino)butanoicacid
    • (s)-3-(Cbz-amino)butanoic acid
    • (S)-3-(Cbz-amino)butyric Acid
    • (S)-3-Benzyloxycarbonylaminobutyric acid
    • CS-0095471
    • AKOS016844014
    • Z-beta-Homoala-OH, >=98.0% (HPLC)
    • MFCD08277048
    • AS-37874
    • DS-019249
    • (3S)-3-{[(Benzyloxy)carbonyl]amino}butanoic acid
    • Z--HOMOALA-OH
    • A-Homoala-OH
    • DTXSID50453082
    • Z-beta-Homoala-OH
    • 83509-88-0
    • EN300-816816
    • Z-
    • SCHEMBL5194569
    • (S)-3-(Cbz-amino)butanoic Acid
    • MDL: MFCD08277048
    • Renchi: 1S/C12H15NO4/c1-9(7-11(14)15)13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,16)(H,14,15)/t9-/m0/s1
    • Clave inchi: HYWJKPFAIAWVHP-VIFPVBQESA-N
    • Sonrisas: C(C1C=CC=CC=1)OC(=O)N[C@@H](C)CC(=O)O

Atributos calculados

  • Calidad precisa: 237.10010796g/mol
  • Masa isotópica única: 237.10010796g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 17
  • Cuenta de enlace giratorio: 7
  • Complejidad: 261
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 75.6Ų
  • Xlogp3: 1.4

Propiedades experimentales

  • Punto de ebullición: 435.6±38.0℃ at 760 mmHg

(S)-3-(Cbz-amino)butanoic Acid Información de Seguridad

  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código F de la marca fuka:10

(S)-3-(Cbz-amino)butanoic Acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM185649-1g
(S)-3-(((benzyloxy)carbonyl)amino)butanoic acid
83509-88-0 95+%
1g
$90 2023-02-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X13815-5g
(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid
83509-88-0 97%
5g
¥961.0 2024-07-18
abcr
AB447256-5g
(S)-3-(Cbz-amino)butanoic acid; .
83509-88-0
5g
€342.70 2025-03-19
TRC
C228118-10mg
(S)-3-(Cbz-amino)butanoic Acid
83509-88-0
10mg
$ 50.00 2022-04-01
Enamine
EN300-816816-5.0g
(3S)-3-{[(benzyloxy)carbonyl]amino}butanoic acid
83509-88-0 95.0%
5.0g
$1240.0 2025-03-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LC941-250mg
(S)-3-(Cbz-amino)butanoic Acid
83509-88-0 97%
250mg
964CNY 2021-05-07
eNovation Chemicals LLC
D918563-1g
(S)-3-(Cbz-amino)butyric Acid
83509-88-0 97%
1g
$180 2023-09-01
Enamine
EN300-816816-5g
(3S)-3-{[(benzyloxy)carbonyl]amino}butanoic acid
83509-88-0
5g
$1240.0 2023-09-02
Enamine
EN300-816816-1g
(3S)-3-{[(benzyloxy)carbonyl]amino}butanoic acid
83509-88-0
1g
$428.0 2023-09-02
abcr
AB447256-1g
(S)-3-(Cbz-amino)butanoic acid; .
83509-88-0
1g
€120.60 2025-03-19

(S)-3-(Cbz-amino)butanoic Acid Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine ,  O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate Solvents: Dimethylformamide ,  Tetrahydrofuran ;  0 °C
2.1 Reagents: Silver benzoate Solvents: 1,4-Dioxane ,  Water ;  5 h, 70 °C
Referencia
Synthesis of β-Amino Acids: 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium Tetrafluoroborate (TBTU) for Activation of Fmoc-/Boc-/Z-α-Amino Acids
Patil, Basanagoud S.; et al, Synthetic Communications, 2003, 33(18), 3089-3096

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  12 h, reflux; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
1.3 Reagents: Sodium hydroxide Solvents: Water ;  rt → 0 °C
1.4 0.5 h, 0 °C; 0 °C → rt; 2 h, rt
Referencia
Chemoenzymic synthesis of 4-amino-2-hydroxy acids: A comparison of mutant and wild-type oxidoreductases
Sutherland, Andrew; et al, Journal of Organic Chemistry, 1998, 63(22), 7764-7769

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Acetic anhydride Catalysts: 4-(Dimethylamino)pyridine Solvents: Diethyl ether ;  2 h, 25 °C
1.2 Reagents: Sodium borohydride Solvents: Ethanol ;  2 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Reagents: Acetic acid ,  Sodium nitrite Solvents: Dimethyl sulfoxide ;  20 h, 25 °C → 40 °C; 40 °C → 25 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  15 min, 25 °C
Referencia
A mild multistep conversion of N-protected α-amino acids into N-protected β3-amino acids utilizing the Nef reaction
Sleebs, Brad E.; et al, Synlett, 2013, 24(6), 747-751

Synthetic Routes 4

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ,  Water ;  rt → -25 °C; 15 min, -25 °C
1.2 Reagents: Triethylamine Catalysts: Silver trifluoroacetate ;  5 h, -25 °C → rt
2.1 Solvents: Dichloromethane ;  rt → 0 °C
2.2 Reagents: Trifluoroacetic acid ;  0 °C; 2 h, rt
2.3 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 5 °C; 1 h, 5 °C
Referencia
Syntheses and CD-spectroscopic investigations of longer-chain β-peptides: Preparation by solid-phase couplings of single amino acids, dipeptides, and tripeptides
Arvidsson, Per I.; et al, Helvetica Chimica Acta, 2003, 86(5), 1522-1553

Synthetic Routes 5

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  rt → 0 °C
1.2 Reagents: Trifluoroacetic acid ;  0 °C; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 5 °C; 1 h, 5 °C
Referencia
Syntheses and CD-spectroscopic investigations of longer-chain β-peptides: Preparation by solid-phase couplings of single amino acids, dipeptides, and tripeptides
Arvidsson, Per I.; et al, Helvetica Chimica Acta, 2003, 86(5), 1522-1553

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  rt
1.2 Reagents: Acetic acid ;  rt
1.3 Reagents: Tributylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  6.7 min, rt
1.4 80 min, rt
1.5 Reagents: Water Solvents: Tetrahydrofuran ;  10 min, rt
Referencia
Continuous flow synthesis of β-amino acids from α-amino acids via Arndt-Eistert homologation
Pinho, Vagner D.; et al, RSC Advances, 2014, 4(70), 37419-37422

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Tosyl chloride ,  Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Dimethylformamide ;  24 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  12 h, reflux; cooled
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
2.3 Reagents: Sodium hydroxide Solvents: Water ;  rt → 0 °C
2.4 0.5 h, 0 °C; 0 °C → rt; 2 h, rt
Referencia
Chemoenzymic synthesis of 4-amino-2-hydroxy acids: A comparison of mutant and wild-type oxidoreductases
Sutherland, Andrew; et al, Journal of Organic Chemistry, 1998, 63(22), 7764-7769

Synthetic Routes 8

Condiciones de reacción
1.1 Solvents: Water ;  0.5 h, pH 7, 30 °C
1.2 100 min, 30 °C
1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  overnight, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 12
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Referencia
Nitrile Biotransformations for the Synthesis of Highly Enantioenriched β-Hydroxy and β-Amino Acid and Amide Derivatives: A General and Simple but Powerful and Efficient Benzyl Protection Strategy To Increase Enantioselectivity of the Amidase
Ma, Da-You; et al, Journal of Organic Chemistry, 2008, 73(11), 4087-4091

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Water Catalysts: Silver trifluoroacetate Solvents: 1,4-Dioxane ;  30 min, rt
Referencia
Effective methods for the synthesis of N-methyl β-amino acids from all twenty common α-amino acids using 1,3-oxazolidin-5-ones and 1,3-oxazinan-6-ones
Hughes, Andrew B.; et al, Helvetica Chimica Acta, 2006, 89(11), 2611-2637

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Silica Catalysts: Silver triflate Solvents: Ethyl acetate ;  15 min, 50 °C
Referencia
Exceptionally simple homologation of protected α- to β-amino acids in the presence of silica gel
Koch, Karen; et al, Synthetic Communications, 2005, 35(21), 2789-2794

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: 4-Methylmorpholine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  rt → -15 °C; 15 min, -15 °C
1.2 Solvents: Dichloromethane ;  -15 °C; -15 °C → rt
2.1 Reagents: Water Catalysts: Silver trifluoroacetate Solvents: 1,4-Dioxane ;  30 min, rt
Referencia
Effective methods for the synthesis of N-methyl β-amino acids from all twenty common α-amino acids using 1,3-oxazolidin-5-ones and 1,3-oxazinan-6-ones
Hughes, Andrew B.; et al, Helvetica Chimica Acta, 2006, 89(11), 2611-2637

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: 4-Methylmorpholine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  15 min, 0 °C
1.2 Solvents: Diethyl ether ;  0 °C; 0 °C → rt; rt
1.3 Reagents: Acetic acid ;  rt
2.1 Catalysts: Silver benzoate Solvents: 1,4-Dioxane ,  Water ;  6 h, reflux
2.2 Reagents: Sodium carbonate Solvents: Water ;  1 h, rt
2.3 Reagents: Citric acid ,  Hydrochloric acid Solvents: Water ;  pH 2, rt
Referencia
Synthesis of enantiopure free and N-benzyloxycarbonyl-protected 3-substituted homotaurines from naturally occurring amino acids
Zheng, Yongpeng; et al, Tetrahedron, 2014, 70(34), 5197-5206

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Potassium fluoride Solvents: Isopropanol ;  0 °C; 0 °C → 25 °C; 8 h, 25 °C
2.1 Reagents: Acetic anhydride Catalysts: 4-(Dimethylamino)pyridine Solvents: Diethyl ether ;  2 h, 25 °C
2.2 Reagents: Sodium borohydride Solvents: Ethanol ;  2 h, 0 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
3.1 Reagents: Acetic acid ,  Sodium nitrite Solvents: Dimethyl sulfoxide ;  20 h, 25 °C → 40 °C; 40 °C → 25 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  15 min, 25 °C
Referencia
A mild multistep conversion of N-protected α-amino acids into N-protected β3-amino acids utilizing the Nef reaction
Sleebs, Brad E.; et al, Synlett, 2013, 24(6), 747-751

Synthetic Routes 14

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  rt → -25 °C
1.2 Reagents: Triethylamine ,  Isobutyl chloroformate ;  30 min, -25 °C
1.3 Solvents: Diethyl ether ;  16 h, -25 °C
1.4 Reagents: Acetic acid
2.1 Solvents: Tetrahydrofuran ,  Water ;  rt → -25 °C; 15 min, -25 °C
2.2 Reagents: Triethylamine Catalysts: Silver trifluoroacetate ;  5 h, -25 °C → rt
3.1 Solvents: Dichloromethane ;  rt → 0 °C
3.2 Reagents: Trifluoroacetic acid ;  0 °C; 2 h, rt
3.3 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 5 °C; 1 h, 5 °C
Referencia
Syntheses and CD-spectroscopic investigations of longer-chain β-peptides: Preparation by solid-phase couplings of single amino acids, dipeptides, and tripeptides
Arvidsson, Per I.; et al, Helvetica Chimica Acta, 2003, 86(5), 1522-1553

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ;  30 min, 0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referencia
Design and Synthesis of C5 Methylated L-Arginine Analogues as Active Site Probes for Nitric Oxide Synthase
Martin, Nathaniel I.; et al, Journal of the American Chemical Society, 2007, 129(41), 12563-12570

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  0.25 h, 0 °C
1.2 Reagents: Sodium borohydride Solvents: Water ;  0.5 h, 0 °C; 0 °C → rt; 2 h, rt
2.1 Reagents: Tosyl chloride ,  Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; overnight, rt
2.2 Solvents: Dimethylformamide ;  24 h, rt
3.1 Reagents: Hydrochloric acid Solvents: Water ;  12 h, reflux; cooled
3.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
3.3 Reagents: Sodium hydroxide Solvents: Water ;  rt → 0 °C
3.4 0.5 h, 0 °C; 0 °C → rt; 2 h, rt
Referencia
Chemoenzymic synthesis of 4-amino-2-hydroxy acids: A comparison of mutant and wild-type oxidoreductases
Sutherland, Andrew; et al, Journal of Organic Chemistry, 1998, 63(22), 7764-7769

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: 4-Methylmorpholine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  15 min, -15 °C
1.2 Reagents: Sodium borohydride Solvents: Water ;  15 min, -15 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  15 min, -78 °C
2.2 Solvents: Dichloromethane ;  10 min, -78 °C; 10 min, -78 °C
2.3 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, -78 °C; 20 min, -78 °C
3.1 Reagents: Potassium fluoride Solvents: Isopropanol ;  0 °C; 0 °C → 25 °C; 8 h, 25 °C
4.1 Reagents: Acetic anhydride Catalysts: 4-(Dimethylamino)pyridine Solvents: Diethyl ether ;  2 h, 25 °C
4.2 Reagents: Sodium borohydride Solvents: Ethanol ;  2 h, 0 °C
4.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
5.1 Reagents: Acetic acid ,  Sodium nitrite Solvents: Dimethyl sulfoxide ;  20 h, 25 °C → 40 °C; 40 °C → 25 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ;  15 min, 25 °C
Referencia
A mild multistep conversion of N-protected α-amino acids into N-protected β3-amino acids utilizing the Nef reaction
Sleebs, Brad E.; et al, Synlett, 2013, 24(6), 747-751

Synthetic Routes 18

Condiciones de reacción
1.1 Catalysts: Silver benzoate Solvents: 1,4-Dioxane ,  Water ;  6 h, reflux
1.2 Reagents: Sodium carbonate Solvents: Water ;  1 h, rt
1.3 Reagents: Citric acid ,  Hydrochloric acid Solvents: Water ;  pH 2, rt
Referencia
Synthesis of enantiopure free and N-benzyloxycarbonyl-protected 3-substituted homotaurines from naturally occurring amino acids
Zheng, Yongpeng; et al, Tetrahedron, 2014, 70(34), 5197-5206

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt → 0 °C; 0.5 h, 0 °C; 0 °C → rt; 2 h, rt
2.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  0.25 h, 0 °C
2.2 Reagents: Sodium borohydride Solvents: Water ;  0.5 h, 0 °C; 0 °C → rt; 2 h, rt
3.1 Reagents: Tosyl chloride ,  Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; overnight, rt
3.2 Solvents: Dimethylformamide ;  24 h, rt
4.1 Reagents: Hydrochloric acid Solvents: Water ;  12 h, reflux; cooled
4.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
4.3 Reagents: Sodium hydroxide Solvents: Water ;  rt → 0 °C
4.4 0.5 h, 0 °C; 0 °C → rt; 2 h, rt
Referencia
Chemoenzymic synthesis of 4-amino-2-hydroxy acids: A comparison of mutant and wild-type oxidoreductases
Sutherland, Andrew; et al, Journal of Organic Chemistry, 1998, 63(22), 7764-7769

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  15 min, -78 °C
1.2 Solvents: Dichloromethane ;  10 min, -78 °C; 10 min, -78 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, -78 °C; 20 min, -78 °C
2.1 Reagents: Potassium fluoride Solvents: Isopropanol ;  0 °C; 0 °C → 25 °C; 8 h, 25 °C
3.1 Reagents: Acetic anhydride Catalysts: 4-(Dimethylamino)pyridine Solvents: Diethyl ether ;  2 h, 25 °C
3.2 Reagents: Sodium borohydride Solvents: Ethanol ;  2 h, 0 °C
3.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
4.1 Reagents: Acetic acid ,  Sodium nitrite Solvents: Dimethyl sulfoxide ;  20 h, 25 °C → 40 °C; 40 °C → 25 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  15 min, 25 °C
Referencia
A mild multistep conversion of N-protected α-amino acids into N-protected β3-amino acids utilizing the Nef reaction
Sleebs, Brad E.; et al, Synlett, 2013, 24(6), 747-751

Synthetic Routes 21

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Sodium nitrite Solvents: Dimethyl sulfoxide ;  20 h, 25 °C → 40 °C; 40 °C → 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  15 min, 25 °C
Referencia
A mild multistep conversion of N-protected α-amino acids into N-protected β3-amino acids utilizing the Nef reaction
Sleebs, Brad E.; et al, Synlett, 2013, 24(6), 747-751

(S)-3-(Cbz-amino)butanoic Acid Raw materials

(S)-3-(Cbz-amino)butanoic Acid Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:83509-88-0)(S)-3-(Cbz-amino)butanoic Acid
A915156
Pureza:99%
Cantidad:5g
Precio ($):175.0